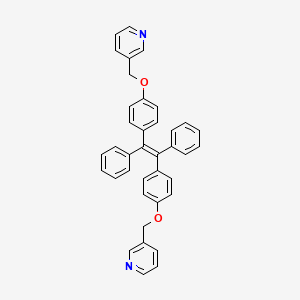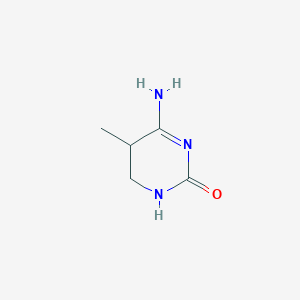
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is an organic compound that belongs to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethene structure and are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene.
Condensation Reaction: The key step involves a condensation reaction between 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene in the presence of a base such as potassium tert-butoxide.
Purification: The resulting product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be utilized in the synthesis of polymers and advanced materials with specific optical and electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a fluorescent probe for studying biological systems and interactions.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments with specific color properties.
Catalysts: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mécanisme D'action
The mechanism of action of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stilbene: The parent compound with a simpler structure.
Trans-Stilbene: A geometric isomer with similar properties.
4,4’-Dihydroxystilbene: A derivative with hydroxyl groups that enhance its reactivity.
Uniqueness
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is unique due to the presence of pyridin-3-ylmethoxy groups, which impart specific electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from other stilbene derivatives.
Propriétés
Formule moléculaire |
C38H30N2O2 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
3-[[4-[(E)-1,2-diphenyl-2-[4-(pyridin-3-ylmethoxy)phenyl]ethenyl]phenoxy]methyl]pyridine |
InChI |
InChI=1S/C38H30N2O2/c1-3-11-31(12-4-1)37(33-15-19-35(20-16-33)41-27-29-9-7-23-39-25-29)38(32-13-5-2-6-14-32)34-17-21-36(22-18-34)42-28-30-10-8-24-40-26-30/h1-26H,27-28H2/b38-37+ |
Clé InChI |
ZVNFASSUHZIPPM-HEFFKOSUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC4=CN=CC=C4)/C5=CC=C(C=C5)OCC6=CN=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CN=CC=C4)C5=CC=C(C=C5)OCC6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)
![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)


![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid](/img/structure/B13397643.png)


![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)

![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)
